Boc-beta-iodo-Ala-OMe
Overview
Description
The compound is a derivative of amino acids, specifically a serine derivative . It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry for the protection of amines.
Synthesis Analysis
While specific synthesis methods for this compound were not found, Boc-protected amino acids are often used as starting materials in peptide synthesis . The Boc group can be removed under acidic conditions, allowing the free amine to participate in peptide bond formation.Chemical Reactions Analysis
The compound, like other Boc-protected amino acids, can participate in peptide bond formation reactions. The Boc group can be removed under acidic conditions, allowing the free amine to react with a carboxylic acid or another activated carboxyl group to form a peptide bond .Scientific Research Applications
The compound is used in the crystallization of polymorphic forms, aiding in the study of molecular conformations (Gebreslasie, Jacobsen, & Görbitz, 2011).
It serves as an efficient intermediate in the synthesis of various iodine-containing compounds from natural or protected L-amino acids (Koseki, Yamada, & Usuki, 2011).
The compound is used in the asymmetric synthesis of unsaturated β-amino acid derivatives, demonstrating its utility in stereoselective chemical reactions (Davies, Fenwick, & Ichihara, 1997).
It has applications in the synthesis of complex molecular structures such as microsporin B, highlighting its role in the construction of biologically relevant molecules (Swaroop, Tripathy, Jachak, & Reddy, 2014).
The compound is integral in the synthesis of chiral polymers, contributing to studies in polymer science and materials chemistry (Qu, Sanda, & Masuda, 2009).
It is used in the enantioselective synthesis of complex amino acids, showcasing its importance in the field of asymmetric synthesis (Alonso, Santacana, Rafecas, & Riera, 2005).
The compound acts as a precursor in the synthesis of biologically active molecules, such as trans-4-methylproline (Nevalainen & Koskinen, 2001).
It is used as an intermediate in the synthesis of Biotin, a water-soluble vitamin, demonstrating its relevance in biochemistry and nutrition (Qin et al., 2014).
The compound is utilized in the preparation of amino acid-based polyacetylenes, contributing to the study of novel polymeric materials (Gao, Sanda, & Masuda, 2003).
It is involved in the stereo-selective synthesis of biologically active compounds, such as sperabillin C (Hashiguchi, Kawada, & Natsugari, 1992).
The compound aids in the design of angiotensinogen transition-state analogues, highlighting its potential in medicinal chemistry (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
It is used in the hydroformylation of oxazoline derivatives, which is significant for creating homochiral amino acid derivatives (Kollár & Sándor, 1993).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boc-beta-iodo-Ala-OMe, also known as Boc-3-iodo-L-alanine methyl ester, is primarily used in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain that are being synthesized .
Mode of Action
This compound is an electrophile, meaning it has a tendency to react with nucleophiles . In the context of peptide synthesis, the nucleophile is typically the amino group of another amino acid. The reaction between the this compound and the nucleophile results in the formation of a peptide bond, extending the peptide chain .
Biochemical Pathways
The main biochemical pathway involved in the action of this compound is peptide synthesis . This compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Result of Action
The result of the action of this compound is the formation of peptide bonds, leading to the synthesis of peptides or proteins . This is a crucial process in biochemistry, as proteins perform a vast array of functions in living organisms.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the compound . Additionally, the temperature and solvent used can also impact the efficiency of peptide bond formation .
Properties
IUPAC Name |
methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZBFCCHLUWCQI-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447838 | |
Record name | Methyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93267-04-0 | |
Record name | Methyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-L-alanine methyl ester, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate a crucial compound in the synthesis of (-)-Jorumycin and related alkaloids?
A1: The researchers utilized a Negishi reaction to couple (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate with 5-iodo-2,4-dimethoxy-3-methylphenol []. This reaction forms a key chiral amino acid intermediate, essential for the synthesis of (-)-Jorumycin and other tetrahydroisoquinoline alkaloids. The use of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate in this specific reaction helps control the stereochemistry of the final product, ensuring the synthesis of the desired enantiomer.
Q2: What are the advantages of the synthetic route described in the paper compared to previous methods?
A2: The paper highlights the efficiency of their synthetic strategy. The synthesis of the key amino acid intermediate, using (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, is achieved in just five steps with a high overall yield []. This represents a significant improvement over previously reported synthetic routes, which often required more steps and resulted in lower yields. This streamlined approach makes the synthesis of (-)-Jorumycin and related bioactive compounds more accessible for further research and potential applications.
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